molecular formula C9H11ClN2 B3133685 3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline CAS No. 39715-69-0

3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline

Cat. No. B3133685
CAS RN: 39715-69-0
M. Wt: 182.65 g/mol
InChI Key: JUIICKYDIBJHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline is a chemical compound with the molecular formula C9H11ClN2 . It has a molecular weight of 182.65 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11ClN2/c1-6-2-3-8-7(4-6)5-9(10)12-11-8/h5-6H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 182.65 .

Scientific Research Applications

Anticancer and Antifungal Properties

Tetrahydrocinnoline derivatives, including 3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline, have been studied for their potential in anticancer and antifungal applications. Research indicates that certain compounds in this category show significant growth inhibition against specific cancer cell lines, such as Melanoma (SK-MEL-5) and Breast Cancer (T-47D). These compounds also exhibit moderate to potent antifungal activities against pathogens like A. fumigatus and C. albicans. This highlights their potential as therapeutic agents in cancer and fungal infection treatments (Shaikh et al., 2017).

Synthesis and Molecular Transformations

The compound has been a subject of interest in the field of synthetic chemistry. Various methods have been developed to synthesize and modify the tetrahydrocinnoline structure. These methods enable the creation of a range of derivatives, each with potentially unique biological activities. Such synthetic advancements are crucial for expanding the scope of medicinal chemistry and discovering new therapeutic agents (Gomaa, 2003).

Tautomerism and Physicochemical Properties

Studies have also focused on the tautomerism of this compound and related compounds. Understanding the tautomeric forms and their stability in different solvents is essential for predicting the behavior of these compounds in biological systems. This knowledge is vital for drug design, as it affects the compound's interaction with biological targets (Evans et al., 1967).

Antibacterial Properties

Some derivatives of tetrahydrocinnoline exhibit notable antibacterial activities. This suggests their potential as lead compounds for developing new antibiotics, especially in the face of rising antibiotic resistance. The structural diversity of these derivatives allows for the exploration of various mechanisms of action against bacterial pathogens (Miyamoto et al., 1995).

properties

IUPAC Name

3-chloro-6-methyl-5,6,7,8-tetrahydrocinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-6-2-3-8-7(4-6)5-9(10)12-11-8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIICKYDIBJHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN=C(C=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline
Reactant of Route 2
3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline
Reactant of Route 3
3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline
Reactant of Route 4
3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline
Reactant of Route 5
3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline
Reactant of Route 6
3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.